molecular formula C24H23N5O2 B2484732 N-(4-ethylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251654-81-5

N-(4-ethylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2484732
CAS RN: 1251654-81-5
M. Wt: 413.481
InChI Key: DFWANMMMFXJHOV-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that play a significant role in various fields of chemical and pharmaceutical research. The core structure, a 1,2,3-triazole ring, is known for its relevance in the design of new molecules with potential biological activity. These compounds often exhibit a wide range of properties, making them attractive targets for synthesis and study.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, a process known as "click chemistry" due to its efficiency and versatility. For instance, compounds with structural similarities have been synthesized through reactions involving carbohydrazide and aldehydes or via condensation reactions with hydrazine hydrate and aromatic aldehydes, producing yields up to 88% (Alotaibi et al., 2018).

Scientific Research Applications

Synthesis and Pharmaceutical Implications

The synthesis of N-heterocyclic compounds, such as 1,2,3-triazoles, has been extensively explored due to their significant roles in drug discovery, material science, and pharmaceutical chemistry. Their stability to hydrolysis and significant dipole moment allows for substantial hydrogen bonding and dipole-dipole interactions with biological targets. The synthesis process often involves copper-catalyzed azide-alkyne cycloaddition, a critical reaction in click chemistry, to construct simple to complex molecules from various starting materials. These compounds have broad biological activities, drawing considerable attention from researchers worldwide (Kaushik et al., 2019).

Optical Sensors and Biological Applications

N-heterocycles like 1,2,3-triazoles and derivatives such as pyrimidine have applications in the synthesis of optical sensors and various biological and medicinal uses. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Pyrimidine derivatives, in particular, are leveraged as exquisite sensing materials with a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).

Potential in Novel Drug Synthesis

The synthesis and patenting of triazole derivatives, including 1H-1,2,3-triazole derivatives, have seen considerable interest due to their broad spectrum of biological activities. These compounds are explored for their potential in treating various conditions, including anti-inflammatory, antimicrobial, and antitumoral properties. The ongoing research and interest in these compounds underline their potential in the development of new drugs and pharmaceuticals (Ferreira et al., 2013).

Antibacterial Activity

Triazole-containing hybrids have been identified as potential agents against antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. These compounds, including 1,2,3-triazole and 1,2,4-triazole derivatives, are known to inhibit DNA gyrase, topoisomerase IV, and other bacterial proteins, showcasing their promising antibacterial activity against a range of clinically significant organisms (Li & Zhang, 2021).

Chemical and Enzymatic Remediation

The compound's relevance extends to environmental science, where redox mediators, in conjunction with enzymes, play a significant role in the degradation or transformation of recalcitrant organic pollutants in wastewater. These redox mediators amplify the substrate range and degradation efficiency, demonstrating the compound's potential in enhancing environmental remediation processes (Husain & Husain, 2007).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-3-17-7-9-18(10-8-17)16-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)20-5-4-6-21(15-20)31-2/h4-15H,3,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWANMMMFXJHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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